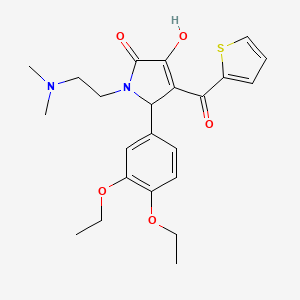

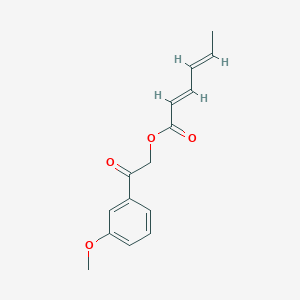

N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide" is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar acetamide derivatives, their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related acetamide derivatives often involves the coupling of different moieties to the acetamide group. For instance, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions was described, leading to the discovery of potent kappa-opioid agonists . Similarly, functionalized 3-(substituted amino)thieno[2,3-b]pyridines were prepared from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, some of which showed strong herbicide antidote activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often confirmed using techniques such as X-ray diffraction and NMR. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide was determined, revealing that the amide unit is almost planar and not conjugated with the phenyl or pyridyl groups . This information can be useful in predicting the molecular conformation of the compound of interest.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was shown to be a site-selective electrophilic fluorinating agent, capable of fluorinating different substrates under mild conditions . This suggests that the compound may also be reactive towards electrophilic substitution or other chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be diverse. The crystal structure and characterization of 2-Phenyl-N-(pyrazin-2-yl)acetamide provided insights into its thermal stability and intermolecular interactions . Similarly, the structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides revealed a 'V' shaped conformation and various intermolecular interactions contributing to a 3-D array formation . These findings can help in understanding the potential properties of the compound , such as its stability, solubility, and crystallinity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of Compounds

- Research has delved into the synthesis and structural characterization of copper complexes with thioether-containing pyridylalkylamide ligands. This includes compounds similar in structure to the queried chemical, indicating their potential in forming coordination complexes with metals. Such complexes are of interest due to their possible applications in catalysis, as well as in the development of new materials with unique electronic and optical properties (Wang Zhao, 2015).

Antimicrobial and Antitumor Activities

- Novel sulphonamide derivatives, including compounds structurally related to the queried chemical, have been synthesized and evaluated for their antimicrobial activities. These studies highlight the potential therapeutic applications of such compounds in treating infections caused by various pathogens (Asmaa M. Fahim & Eman H. I. Ismael, 2019).

- Additionally, some derivatives have been studied for their antitumor activities, with certain compounds showing promising results against various cancer cell lines. This suggests potential applications in the development of new anticancer agents (H. Shams, R. Mohareb, M. H. Helal, & Amira Mahmoud, 2010).

Inhibition of Src Kinase

- Derivatives of the queried compound have been synthesized and evaluated for their ability to inhibit Src kinase, an enzyme involved in the regulation of various cellular processes. This research indicates potential applications in the treatment of diseases associated with aberrant Src kinase activity, such as cancer (Asal Fallah-Tafti et al., 2011).

Luminescent Properties

- Studies on complexes involving thiophene derivatives, akin to the queried compound, have explored their luminescent properties. These findings could pave the way for applications in the development of new materials for optoelectronic devices, including organic light-emitting diodes (OLEDs) and sensors (A. de Bettencourt-Dias, Subha Viswanathan, & A. Rollett, 2007).

Eigenschaften

IUPAC Name |

N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-2-[3-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2OS/c20-19(21,22)16-5-1-3-13(9-16)10-17(25)24-11-14-4-2-7-23-18(14)15-6-8-26-12-15/h1-9,12H,10-11H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKXZFAZCPWGTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC(=O)NCC2=C(N=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-ethyl 2-(2-(pivaloylimino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2503738.png)

![3-(4-Ethylbenzoyl)-1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2503741.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2503745.png)

![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2503747.png)

![4-Chlorophenyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2503748.png)

![N-Ethyl-N-[2-[(5-methyl-2-oxo-1H-pyridin-3-yl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2503750.png)